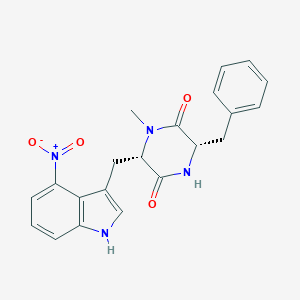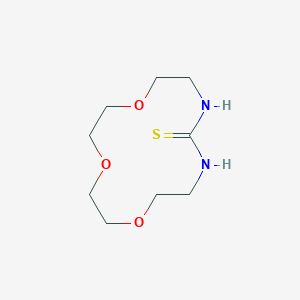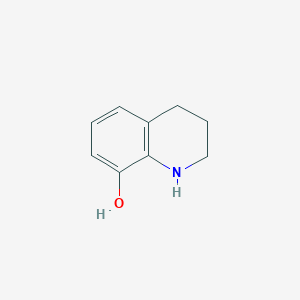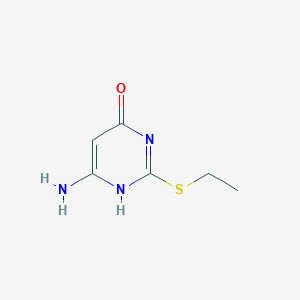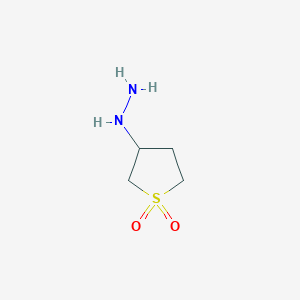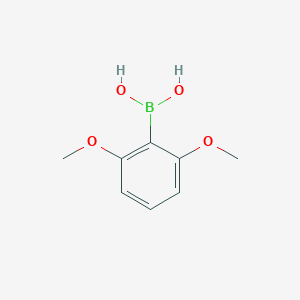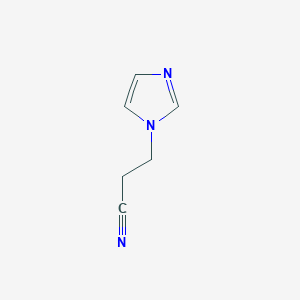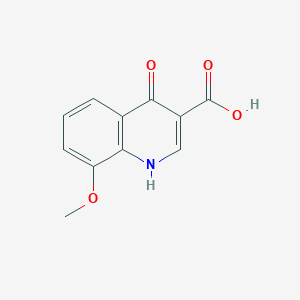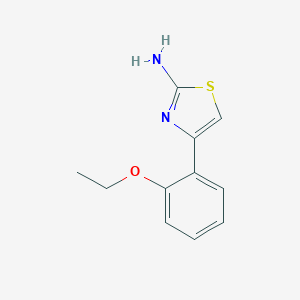
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzothiazepine class of compounds and exhibits a unique pharmacological profile.
Mechanism Of Action
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine acts by blocking the L-type calcium channels, which are involved in the regulation of intracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn leads to a reduction in smooth muscle contraction and vasodilation. In addition, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical And Physiological Effects
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential as an antihypertensive agent. It has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as an anti-inflammatory agent. In addition, it has been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One advantage of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its low yield, which makes it difficult to obtain large quantities of the compound. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine could focus on several areas. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the compound's potential as an anti-inflammatory agent could be further explored, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's mechanism of action could be further elucidated, particularly with regards to its effects on intracellular calcium signaling and the NF-κB pathway.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-methylacetophenone and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the benzothiazepine ring system. The yield of the reaction is typically low, and several modifications of the reaction conditions have been reported to improve the yield.
Scientific Research Applications
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including calcium channel blocking, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
64820-39-9 |
|---|---|
Product Name |
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Molecular Formula |
C22H19NS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
InChI Key |
QIIKCFPSNCDERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



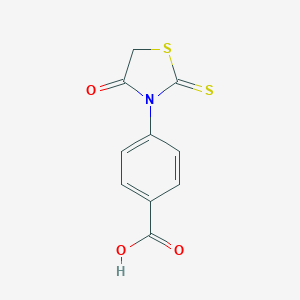
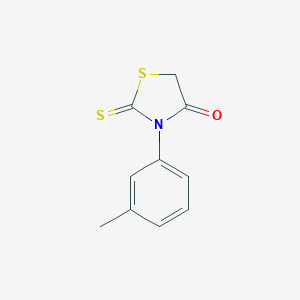
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

